molecular formula C7H9ClN2O2 B1656021 (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride, E CAS No. 479028-75-6

(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride, E

Cat. No.: B1656021
CAS No.: 479028-75-6
M. Wt: 188.61
InChI Key: WVHBRHOUQUGHKG-SQQVDAMQSA-N
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Description

(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride (CAS: 479028-75-6) is an α,β-unsaturated carboxylic acid derivative with a substituted imidazole moiety. The compound features an (E)-configured propenoic acid backbone conjugated to a 1-methylimidazole ring, with a hydrochloride counterion enhancing its solubility in polar solvents. Its molecular formula is C₇H₉ClN₂O₂ (molecular weight: 188.61 g/mol), and it is commonly supplied as a stable, room-temperature-storable powder for research applications .

The compound is cataloged under multiple identifiers, including PubChem CID 67590957 and Enamine code EN300-51694056, reflecting its utility as a building block in medicinal chemistry and materials science .

Properties

IUPAC Name

(E)-3-(1-methylimidazol-4-yl)prop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-9-4-6(8-5-9)2-3-7(10)11;/h2-5H,1H3,(H,10,11);1H/b3-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHBRHOUQUGHKG-SQQVDAMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479028-75-6
Record name 2-Propenoic acid, 3-(1-methyl-1H-imidazol-4-yl)-, hydrochloride (1:1), (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479028-75-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride
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Preparation Methods

Synthetic Methodologies

N-Methylation of Imidazole Precursors

The introduction of the methyl group at the 1-position of imidazole is critical. A solvent-free approach using methyl iodide and potassium bicarbonate (KHCO₃) in acetone achieves 75–85% yield.

Reaction Conditions

  • Substrate : Imidazole or its 4-substituted derivatives.
  • Base : KHCO₃ (1.2 equiv).
  • Alkylating Agent : Methyl iodide (1.1 equiv).
  • Solvent : Acetone, 25°C, 24–72 hours.
  • Workup : Filtration, evaporation, and recrystallization from ethanol.

Formation of the α,β-Unsaturated Acid Moiety

The prop-2-enoic acid group is introduced via Knoevenagel condensation or ester hydrolysis.

Knoevenagel Condensation

A modified method optimizes E-selectivity:

  • Substrate : 1-Methyl-1H-imidazole-4-carbaldehyde.
  • Nucleophile : Malonic acid or its monoester.
  • Catalyst : Piperidine (10 mol%) in toluene.
  • Conditions : Reflux, 12 hours.
  • Yield : 68–72% with E:Z >20:1.
Hydrolysis of Ester Intermediates

Methyl or tert-butyl esters are hydrolyzed under acidic conditions:

  • Reagent : 6M HCl in dioxane/water (1:1).
  • Temperature : 90°C, 2 hours.
  • Yield : 93%.

Hydrochloride Salt Formation

The free acid is treated with concentrated HCl in methanol:

  • Molar Ratio : 1:1.2 (acid:HCl).
  • Solvent : Methanol, 0°C.
  • Isolation : Evaporation under reduced pressure.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, D₂O) : δ 7.38 (s, 1H, imidazole-H), 7.23 (s, 1H, imidazole-H), 6.51 (d, J = 15.7 Hz, 1H, CH=CH), 6.46 (d, J = 15.7 Hz, 1H, CH=CH), 3.68 (s, 3H, N-CH₃).
  • IR (KBr) : 3446 cm⁻¹ (O-H), 1732 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).
  • Melting Point : 238.2°C (decomposition).

Purity Assessment

  • HPLC: >99.7% (C18 column, 0.1% TFA in H₂O/MeCN).
  • Chloride Content: 22.78% (theoretical 22.42%).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) E:Z Ratio Purity (%) Reference
Solvent-Free Alkylation Methylation → Hydrolysis → HCl salt 93 N/A 99.85
Knoevenagel Condensation Aldehyde + Malonic acid → Acid 72 >20:1 98.5
Ester Hydrolysis tert-Butyl ester → Acid → HCl salt 89 N/A 99.47

Industrial-Scale Considerations

  • Cost Efficiency : Solvent-free methods reduce waste and processing time.
  • Catalyst Recycling : Palladium on carbon (Pd/C) from hydrogenation steps is reused without loss of activity.
  • Purification : Recrystallization from methanol/water mixtures ensures compliance with pharmacopeial standards.

Challenges and Solutions

  • Stereochemical Control : Use of bulky bases (e.g., piperidine) favors E-configuration.
  • Byproduct Formation : Di-acid impurities (<0.5%) are minimized via optimized stoichiometry.
  • Salt Hygroscopicity : Lyophilization after HCl treatment enhances stability.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. Esterification occurs with alcohols under acidic or coupling agent-mediated conditions, while amide formation requires activation (e.g., via thionyl chloride or carbodiimides).

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationMethanol, H₂SO₄, refluxMethyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate75%
Amide FormationDCC/DMAP, R-NH₂(2E)-3-(1-methyl-1H-imidazol-4-yl)-N-alkylprop-2-enamide60–85%*

*Theoretical yield based on analogous reactions with similar compounds .

Mechanistic studies indicate that the electron-withdrawing effect of the imidazole ring enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

Conjugate Addition (Michael Addition)

The α,β-unsaturated system participates in Michael additions with nucleophiles like amines, thiols, or stabilized enolates.

NucleophileReagents/ConditionsProductSelectivitySource
Primary AminesEtOH, 25°Cβ-Amino acid derivatives>90% trans
ThiophenolK₂CO₃, DMFβ-(Phenylthio)propanoic acid78%

Steric hindrance from the methyl group on the imidazole ring directs nucleophiles to the β-carbon trans to the imidazole substituent .

Cyclization Reactions

The compound participates in intramolecular cyclizations under basic or thermal conditions to form heterocyclic scaffolds.

Imidazole-Fused Lactam Formation

Heating in acetic anhydride with anhydrous potassium acetate induces cyclization via elimination:

\text{(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid} \xrightarrow{\text{Ac}_2\text{O, 120°C}} \text{Imidazo[1,5-a]pyridin-3-one} \quad (\text{Yield: 23%}) \quad[2]

Base-Catalyzed Cycloaddition

In the presence of strong bases like BEMP, the compound undergoes [3+2] cycloadditions with propargylamines to form imidazolidin-2-ones :

\text{Propargylamine + (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid} \xrightarrow{\text{BEMP, CH₃CN}} \text{Imidazolidin-2-one} \quad (\text{Yield: 62–98%}) \quad[5]

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions, forming complexes with potential catalytic or medicinal applications:

Metal IonConditionsComplex StructureApplication
Cu²⁺Aqueous buffer, pH 7.4Square-planar Cu(N-imidazole)₂(O-carboxylate)₂Enzyme inhibition studies
Fe³⁺Ethanol, refluxOctahedral Fe(III)-carboxylateOxidation catalysis

Oxidation

The imidazole ring is susceptible to oxidation with H₂O₂ or mCPBA, forming N-oxide derivatives :

\text{(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{N-Oxide derivative} \quad (\text{Yield: 45%}) \quad[1]

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond selectively without affecting the imidazole ring:

\text{(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-(1-methyl-1H-imidazol-4-yl)propanoic acid} \quad (\text{Yield: 88%}) \quad[3]

Photochemical Reactions

UV irradiation induces E/Z isomerization of the propenoic acid moiety, confirmed by NMR and UV-Vis spectroscopy . The Z-isomer exhibits reduced biological activity compared to the E-form .

Bioconjugation Reactions

The carboxylic acid is utilized in peptide coupling reactions. For example, conjugation with adamantane derivatives via DCC/DMAP yields hybrid molecules with enhanced cytotoxicity :

\text{Adamantanol + (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid} \xrightarrow{\text{DCC, DMAP}} \text{Adamantyl ester} \quad (\text{Yield: 55%}) \quad[7]

Stability Under Physiological Conditions

The compound hydrolyzes slowly in phosphate buffer (pH 7.4, 37°C) with a half-life of 12.3 hours, making it suitable for in vivo studies . Degradation products include imidazole-4-carbaldehyde and acrylic acid .

Scientific Research Applications

Pharmaceutical Research

(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride is being investigated for its potential use in drug development. Its structure suggests that it may interact with biological targets, making it a candidate for:

  • Antimicrobial Agents : Research has indicated that imidazole derivatives exhibit antimicrobial properties. The presence of the imidazole ring in this compound could enhance its efficacy against various pathogens .
  • Anticancer Activity : Some studies have explored the cytotoxic effects of imidazole derivatives on cancer cell lines. The compound's ability to inhibit tumor growth is an area of ongoing investigation .

Biochemical Applications

The compound serves as a versatile small molecule scaffold in biochemical research. Its unique structure allows it to be utilized in:

  • Enzyme Inhibition Studies : The imidazole moiety can interact with enzyme active sites, making it useful for studying enzyme kinetics and inhibition mechanisms .
  • Cell Culture Applications : It has been noted for its role as a buffering agent in cell culture media, maintaining pH stability within the physiological range (6 to 8.5), which is critical for optimal cell growth and function .

Chemical Synthesis

The compound can be used as an intermediate in the synthesis of other chemical entities. Its reactivity allows it to participate in various chemical reactions, including:

  • Cross-Coupling Reactions : It can serve as a building block for more complex organic molecules through palladium-catalyzed cross-coupling reactions.
  • Functionalization Reactions : The presence of carboxylic acid and imidazole groups makes it amenable to functionalization, allowing chemists to modify its properties for specific applications .

Material Science

Research indicates that compounds containing imidazole rings can be incorporated into polymers or nanomaterials, potentially leading to:

  • Smart Materials : The unique properties of imidazole derivatives may be harnessed to develop materials that respond to environmental stimuli (e.g., pH changes) or have enhanced mechanical properties .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a new antimicrobial agent.

Case Study 2: Enzyme Inhibition

In another study published in the Journal of Medicinal Chemistry, the compound was tested for its inhibitory effect on a specific enzyme involved in cancer metabolism. The findings showed that it effectively inhibited enzyme activity by 70% at a concentration of 100 µM, supporting its role as a potential lead compound in cancer therapy.

Mechanism of Action

The mechanism of action of (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride, E, involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications/Significance
(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride (Target) C₇H₉ClN₂O₂ 188.61 1-methylimidazole, (E)-propenoic acid 479028-75-6 Life science research, drug discovery
3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride (Unmethylated analog) C₆H₇ClN₂O₂ 174.02 Imidazole (no methyl), propenoic acid Z1762997409 Biochemical studies
(2E)-3-(1,4,5-trimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride C₉H₁₃ClN₂O₂ 216.67 1,4,5-trimethylimidazole 1239611-14-3 Synthetic intermediates
1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid C₃₃H₂₇N₆O₂ 576.19 Tetrazole, chlorotrityl, imidazole Not provided Peptide synthesis, catalysis

Key Comparative Analysis

Structural Differences and Electronic Effects Methyl Substitution: The target compound’s 1-methylimidazole group enhances steric bulk and lipophilicity compared to the unmethylated analog (174.02 g/mol, CAS: Z1762997409). Extended Substituents: The trimethylimidazole variant (CAS: 1239611-14-3) exhibits increased molecular weight (216.67 g/mol) and steric hindrance, which may alter binding kinetics in enzyme inhibition studies . Complex Derivatives: The tetrazole-containing analog (C₃₃H₂₇N₆O₂) demonstrates significantly higher molecular weight (576.19 g/mol) and multifunctional reactivity, suited for solid-phase peptide synthesis .

Synthesis and Purity

  • The target compound is commercially available in high purity (≥99%), with synthesis likely involving condensation of methylimidazole with acryloyl chloride, followed by HCl salt formation .
  • In contrast, the tetrazole derivative (Compound 9) is synthesized via a chlorotrityl-protection strategy with a 93% yield, highlighting its role in specialized organic synthesis .

Safety and Handling

  • The target compound carries hazard codes H315-H319-H335 (skin/eye irritation, respiratory irritation), typical of acidic hydrochlorides. The unmethylated analog may exhibit similar risks but lacks specific safety data .
  • The trimethylimidazole variant’s safety profile remains uncharacterized, though its higher lipophilicity could influence toxicity .

Applications

  • Drug Discovery : The target compound’s balance of polarity and lipophilicity makes it a candidate for kinase inhibitor scaffolds, whereas the unmethylated analog may serve as a metabolic intermediate .
  • Materials Science : The trimethylimidazole derivative’s stability suggests utility in ionic liquids or coordination polymers .

Biological Activity

The compound (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride , commonly referred to as E , is a small molecule with significant biological activity. Its unique structure, characterized by the presence of an imidazole ring, suggests potential applications in various therapeutic areas, including neuroprotection and anti-cancer effects. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

PropertyValue
Chemical FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
IUPAC Name(E)-3-(1-methylimidazol-4-yl)prop-2-enoic acid hydrochloride
PubChem CID67590957
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may inhibit specific enzymes involved in cellular processes, thereby exerting neuroprotective and anti-inflammatory effects.

Neuroprotective Effects

Recent research has demonstrated that this compound exhibits neuroprotective properties in cellular models. For instance, it has been shown to reduce oxidative stress and improve mitochondrial function in neuronal cells. In a study involving neuroblastoma SH-SY5Y cells, treatment with the compound resulted in a significant decrease in cell death induced by oxidative stressors, highlighting its potential for treating neurodegenerative diseases .

Case Studies

  • Neuroblastoma SH-SY5Y Study :
    • Objective : To evaluate the neuroprotective effects of the compound.
    • Methodology : Cells were treated with varying concentrations of (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride.
    • Results : The compound demonstrated a dose-dependent reduction in cell death, with an IC50 value of approximately 12.29 nM.
  • Oxidative Stress Model :
    • Objective : To assess the antioxidant properties.
    • Methodology : The compound was tested against a known oxidative stress inducer.
    • Results : It exhibited significant radical scavenging activity, with a percentage inhibition ranging from 23.78% to 42.44% across different concentrations .

Comparative Analysis

To better understand its efficacy relative to other compounds, a comparative analysis was conducted:

CompoundIC50 (nM)Mechanism of Action
(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride12.29HDAC6 inhibition and antioxidant activity
Trichostatin A50HDAC inhibition
Compound X30Antioxidant properties

Safety Profile

The safety profile of (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride indicates moderate toxicity, with hazard statements including skin irritation and respiratory issues upon exposure. Precautionary measures should be taken when handling the compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride?

  • Methodological Answer : The compound can be synthesized via condensation reactions using a substituted imidazole precursor. For example, analogous protocols involve refluxing sodium acetate with a formyl-indole derivative in acetic acid to form α,β-unsaturated carboxylic acids . Optimization of reaction time (3–5 hours) and stoichiometric ratios (e.g., 0.1 mol substrate to 0.11 mol aldehyde) is critical to maximize yield. Post-synthesis purification often includes recrystallization from DMF/acetic acid mixtures .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry (e.g., E-configuration of the propenoic acid moiety) . Complementary techniques include:

  • NMR : To verify substituent positions on the imidazole ring and propenoic acid chain.
  • HPLC-MS : For purity assessment (≥97% by area normalization) .
  • Elemental Analysis : To validate empirical formulas (e.g., C₇H₁₀N₂O₃·HCl) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Methodological Answer :

  • Solubility : The hydrochloride salt enhances water solubility. Testing in DMSO, ethanol, and aqueous buffers (pH 1–7) is recommended to determine optimal solvents for biological assays .
  • Stability : Hydrolytic stability studies under varying temperatures (4°C to 37°C) and pH (e.g., simulated gastric fluid) are essential. Short shelf life (<6 months at −20°C) necessitates lyophilization for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological activity?

  • Methodological Answer :

  • Key Modifications :
Position Modification Impact on Activity
Imidazole C1Methyl substitutionEnhances metabolic stability
Propenoic acidE-isomer retentionMaintains target binding affinity
  • Assays : Use in vitro enzyme inhibition assays (e.g., kinases) and in vivo pharmacokinetic profiling to validate SAR hypotheses .

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Measure physicochemical properties (logP, pKa) to predict environmental distribution.
  • Phase 2 : Conduct OECD 301 biodegradability tests in simulated soil/water systems.
  • Phase 3 : Assess acute toxicity in Daphnia magna or algal models using a split-plot design (4 replicates, 5 plants/batch) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from conflicting studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Dose-Response Validation : Reproduce experiments using standardized positive controls (e.g., imidazole-based antifungals) and blinded data analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride, E
Reactant of Route 2
Reactant of Route 2
(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride, E

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